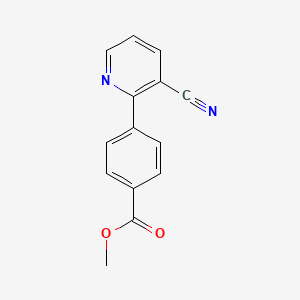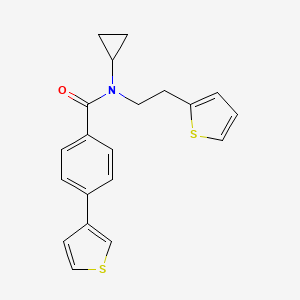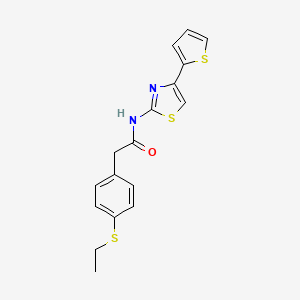
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Anion Coordination Chemistry
Urea-based ligands, including those with dimethylphenyl and pyridyl groups, have demonstrated significant roles in anion coordination chemistry. These compounds interact with inorganic oxo-acids to form complexes displaying a variety of hydrogen bond motifs. Such structures have implications for understanding molecular interactions and designing anion-specific sensors or separation materials (Wu et al., 2007).
Hydrogen-Bonded Complexes
Research on heterocyclic ureas (amides) reveals their ability to unfold and form multiply hydrogen-bonded complexes. This behavior suggests potential applications in creating foldamers, which are oligomers that mimic the folding of natural macromolecules, and could be used in developing new biomaterials or nanoscale architectures (Corbin et al., 2001).
Penetration Enhancers in Skin
Urea analogues have been investigated for their ability to enhance the penetration of drugs through human skin. Studies focusing on derivatives such as 1-dodecylurea and 1,3-diphenylurea in propylene glycol have shown these compounds can significantly increase the permeability of certain drugs, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).
Electronic and Optical Materials
Urea derivatives are also pivotal in the synthesis of materials with desirable electronic and optical properties. For example, studies on chalcone derivatives containing urea functionalities have explored their potential in nonlinear optics and optoelectronic device fabrication due to their significant electro-optic properties (Shkir et al., 2018).
Corrosion Inhibition
Additionally, urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. Certain triazinyl urea derivatives have demonstrated promising performance in protecting mild steel against corrosion, suggesting their utility in industrial applications where metal preservation is crucial (Mistry et al., 2011).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-4-7-17(11-14)22-20(24)23(19-8-5-9-21-19)18-12-15(2)10-16(3)13-18/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHTYCGOKRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)






![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)